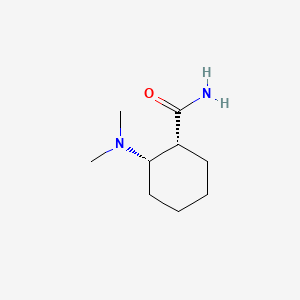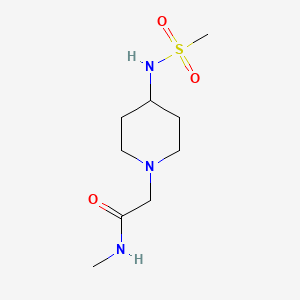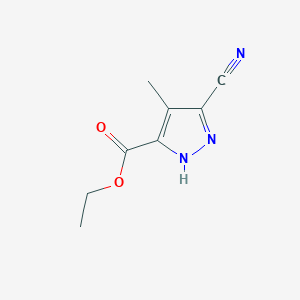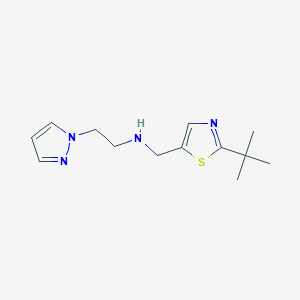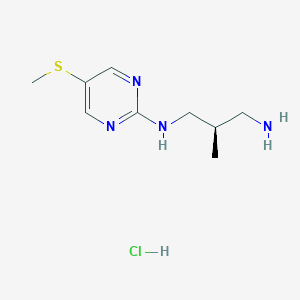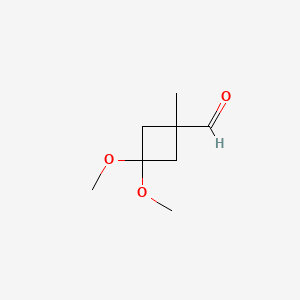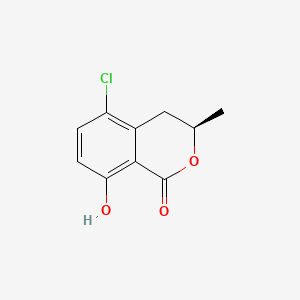
(R)-5-Chloro-8-hydroxy-3-methylisochroman-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Chloro-8-hydroxy-3-methylisochroman-1-one is a chemical compound that belongs to the class of isochromanones. Isochromanones are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom and a hydroxyl group in the structure of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the precursor 5-chloro-2-hydroxy-3-methylbenzaldehyde can undergo cyclization in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired isochromanone structure.
Another approach involves the use of a palladium-catalyzed coupling reaction. In this method, a suitable aryl halide and an alkyne are coupled in the presence of a palladium catalyst and a base to form the isochromanone ring system. This method offers the advantage of high regioselectivity and functional group tolerance.
Industrial Production Methods
Industrial production of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Chloro-8-hydroxy-3-methylisochroman-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 5-chloro-8-hydroxy-3-methylisochroman-1-one ketone or aldehyde derivatives.
Reduction: Formation of 5-chloro-8-hydroxy-3-methylisochroman-1-one alcohol derivatives.
Substitution: Formation of various substituted isochromanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-5-Chloro-8-hydroxy-3-methylisochroman-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, infections, and inflammatory disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
®-5-Chloro-8-hydroxy-3-methylisochroman-1-one can be compared with other similar compounds, such as:
5-Chloro-8-hydroxy-3-methylisochroman-1-one: Lacks the ®-configuration, which may affect its biological activity and reactivity.
5-Chloro-8-hydroxy-3-methylisochroman-1-one derivatives: Various derivatives with different substituents on the isochromanone ring can exhibit different chemical and biological properties.
Other isochromanones: Compounds with similar isochromanone structures but different substituents can be compared to highlight the unique properties of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one.
Propriétés
Formule moléculaire |
C10H9ClO3 |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
(3R)-5-chloro-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H9ClO3/c1-5-4-6-7(11)2-3-8(12)9(6)10(13)14-5/h2-3,5,12H,4H2,1H3/t5-/m1/s1 |
Clé InChI |
SORYZPFSJFXTNV-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@H]1CC2=C(C=CC(=C2C(=O)O1)O)Cl |
SMILES canonique |
CC1CC2=C(C=CC(=C2C(=O)O1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


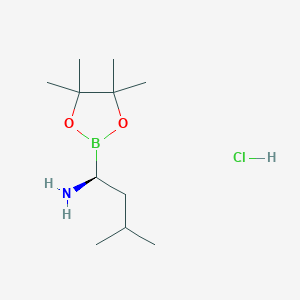
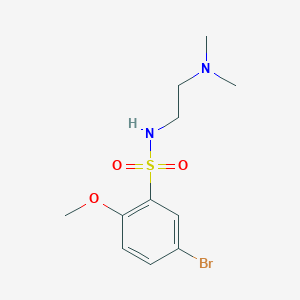
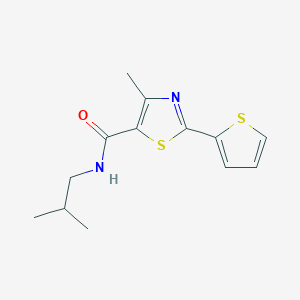
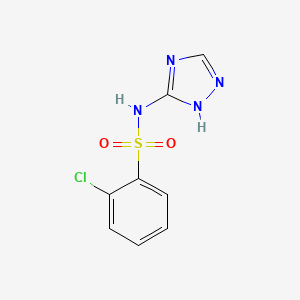
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)

